molecular formula C11H15N3O B1629698 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde CAS No. 941716-81-0

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde

Cat. No.: B1629698
CAS No.: 941716-81-0
M. Wt: 205.26 g/mol
InChI Key: NVGILFLKKKTQML-UHFFFAOYSA-N
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Description

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde is a chemical compound with the molecular formula C11H15N3O. It is characterized by the presence of a pyrazine ring substituted with a methyl group at the 6-position and a piperidine ring with an aldehyde group at the 3-position.

Preparation Methods

The synthesis of 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups using appropriate nucleophiles.

    Condensation: The aldehyde group can participate in condensation reactions, such as the formation of Schiff bases with amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The pyrazine and piperidine rings may also interact with specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and applications.

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)piperidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-5-12-6-11(13-9)14-4-2-3-10(7-14)8-15/h5-6,8,10H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGILFLKKKTQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCCC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640307
Record name 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-81-0
Record name 1-(6-Methylpyrazin-2-yl)piperidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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